6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid

Vue d'ensemble

Description

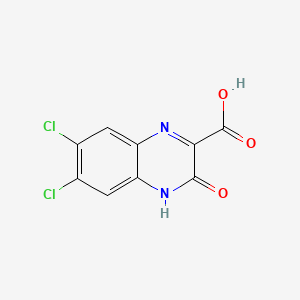

Acide 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylique: est un composé chimique de formule moléculaire C9H4Cl2N2O3 et d'une masse moléculaire de 259,05 g/mol . C'est un dérivé de la quinoxaline, caractérisé par la présence de deux atomes de chlore aux positions 6 et 7, un groupe hydroxyle à la position 3 et un groupe acide carboxylique à la position 2 sur le cycle de la quinoxaline .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'acide 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylique implique généralement la chloration de l'acide 3-hydroxy-2-quinoxalinecarboxylique. La réaction est réalisée dans des conditions contrôlées en utilisant des réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore pour introduire les atomes de chlore aux positions souhaitées .

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le groupe hydroxyle en position 3 peut subir une oxydation pour former une cétone.

Réduction: Le groupe acide carboxylique peut être réduit en alcool.

Réactifs et conditions courants:

Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction: Des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution: Des nucléophiles tels que des amines ou des thiols en milieu basique.

Principaux produits:

Oxydation: Formation d'acide 6,7-dichloro-3-oxo-2-quinoxalinecarboxylique.

Réduction: Formation de 6,7-dichloro-3-hydroxy-2-quinoxalinecarbinol.

Substitution: Formation de divers dérivés de la quinoxaline substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie: L'acide 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylique est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie: En recherche biologique, ce composé est étudié pour son potentiel comme inhibiteur d'enzymes ou de récepteurs spécifiques. Ses caractéristiques structurelles en font un candidat potentiel pour le développement de nouveaux médicaments ciblant diverses maladies .

Médecine: Les applications médicinales potentielles du composé comprennent son utilisation comme anticonvulsivant et agent neuroprotecteur. Il a été étudié pour sa capacité à moduler les récepteurs des acides aminés excitateurs, qui sont impliqués dans les troubles neurologiques .

Industrie: Dans le secteur industriel, l'acide 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylique est utilisé dans la production de produits chimiques de spécialité et d'intermédiaires pour la synthèse d'agrochimiques et de produits pharmaceutiques .

5. Mécanisme d'action

Le mécanisme d'action de l'acide 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylique implique son interaction avec des cibles moléculaires spécifiques telles que les récepteurs des acides aminés excitateurs. En se liant à ces récepteurs, le composé peut moduler leur activité, conduisant à des effets thérapeutiques potentiels tels que des actions anticonvulsivantes et neuroprotectrices . Les voies exactes et les cibles moléculaires impliquées font l'objet de recherches en cours .

Applications De Recherche Scientifique

Scientific Research Applications

- Pharmacological Studies :

- Neuropharmacology :

- Drug Development :

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional comparisons between diCl-HQC and related quinoxaline derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxy-2-quinoxalinecarboxylic acid | Lacks chlorine substituents | Less potent antagonist compared to diCl-HQC |

| Quinoxaline | Basic structure without functional groups | Generally less bioactive; serves as a scaffold |

| 6-Chloro-3-hydroxy-2-quinoxalinecarboxylic acid | Contains one chlorine atom | Similar receptor activity but less effective than diCl-HQC |

Case Studies

-

Neurotoxicity Studies :

Research has demonstrated that diCl-HQC effectively reduces excitotoxicity in neuronal cultures exposed to high levels of glutamate, thereby providing a protective effect against cell death . Such studies emphasize its potential therapeutic role in treating neurodegenerative diseases. -

Behavioral Studies :

Animal models have been utilized to assess the behavioral effects of diCl-HQC administration in conditions mimicking human neurological disorders. Results indicate significant alterations in behavior associated with excitatory neurotransmission modulation, suggesting its utility in preclinical trials for drug development . -

Electrophysiological Experiments :

Electrophysiological recordings in various neuronal preparations have shown that diCl-HQC can selectively inhibit NMDA receptor-mediated currents, further validating its role as a research tool for studying receptor dynamics .

Mécanisme D'action

The mechanism of action of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid involves its interaction with specific molecular targets such as excitatory amino acid receptors. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects such as anticonvulsant and neuroprotective actions . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide 3-hydroxy-2-quinoxalinecarboxylique: Manque les atomes de chlore aux positions 6 et 7.

Acide 6,7-dichloroquinoxaline-2-carboxylique: Manque le groupe hydroxyle à la position 3.

Acide 6,7-dichloro-3-oxo-2-quinoxalinecarboxylique: Contient un groupe cétone au lieu d'un groupe hydroxyle à la position 3.

Unicité: L'acide 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylique est unique en raison de la présence à la fois d'atomes de chlore et d'un groupe hydroxyle sur le cycle de la quinoxaline. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications en recherche et dans l'industrie .

Activité Biologique

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid (diCl-HQC) is a compound of significant interest in neuropharmacology due to its potent biological activities, particularly as an antagonist at excitatory amino acid receptors. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₄Cl₂N₂O₃

- Molecular Weight : 259.05 g/mol

- Structure : The compound features two chlorine atoms at the 6 and 7 positions of the quinoxaline ring, a hydroxy group at the 3 position, and a carboxylic acid functional group.

DiCl-HQC primarily functions as an antagonist at various excitatory amino acid receptors, including:

- NMDA Receptors : It exhibits a relatively high potency in antagonizing NMDA-induced excitation, with a pA2 value around 5.8 .

- Kainate Receptors : The compound also inhibits kainic acid-induced sodium efflux from rat brain slices with a pA2 of 5.4 .

These interactions suggest that diCl-HQC can modulate synaptic transmission, which is crucial for understanding its potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Biological Activity and Applications

-

Neuropharmacological Research :

- DiCl-HQC has been shown to modulate excitatory neurotransmission effectively, making it a valuable tool in research related to excitotoxicity and neuroprotection. Its ability to inhibit receptor activity at varying concentrations provides insights into its pharmacodynamics.

-

Potential Therapeutic Uses :

- Anticonvulsant Properties : Due to its antagonistic effects on excitatory receptors, diCl-HQC may serve as an anticonvulsant agent.

- Neuroprotective Effects : The compound's modulation of excitatory neurotransmission suggests potential neuroprotective properties against conditions characterized by excessive glutamate activity.

-

Comparison with Related Compounds :

- The biological activity of diCl-HQC is enhanced compared to similar compounds due to the presence of two chlorine atoms. This structural feature significantly increases its potency as an antagonist.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxy-2-quinoxalinecarboxylic acid | Lacks chlorine substituents | Less potent as an antagonist compared to diCl-HQC |

| Quinoxaline | Basic structure without functional groups | Generally less bioactive; serves as a scaffold for modifications |

| 6-Chloro-3-hydroxy-2-quinoxalinecarboxylic acid | Contains one chlorine atom | Similar receptor activity but less effective than diCl-HQC |

Case Studies

Several studies have highlighted the biological activity of diCl-HQC:

- In Vivo Studies :

- Pharmacological Investigations :

Propriétés

IUPAC Name |

6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O3/c10-3-1-5-6(2-4(3)11)13-8(14)7(12-5)9(15)16/h1-2H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFDMVFVKWWYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996749 | |

| Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75294-00-7 | |

| Record name | 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075294007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.